molecular formula C23H24N2O4 B14991408 N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B14991408
M. Wt: 392.4 g/mol
InChI Key: VDZRXGKVBPLLJL-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-NITROBENZAMIDE is a complex organic compound with a unique structure that combines a tert-butylphenyl group, a furan ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation, while the furan ring can be synthesized via the Paal-Knorr synthesis. The final step involves the coupling of these components with 4-nitrobenzamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to streamline the process and make it more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-4-NITROBENZAMIDE
  • N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-4-NITROBENZAMIDE

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-NITROBENZAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide

InChI

InChI=1S/C23H24N2O4/c1-23(2,3)19-10-6-17(7-11-19)15-24(16-21-5-4-14-29-21)22(26)18-8-12-20(13-9-18)25(27)28/h4-14H,15-16H2,1-3H3

InChI Key

VDZRXGKVBPLLJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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